2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide
CAS No.: 791832-43-4
Cat. No.: VC8000825
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 791832-43-4 |
---|---|
Molecular Formula | C14H12FNO2 |
Molecular Weight | 245.25 g/mol |
IUPAC Name | 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide |
Standard InChI | InChI=1S/C14H12FNO2/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8,17H,1H3,(H,16,18) |
Standard InChI Key | NUZRLJSTQLFVNL-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F |
Canonical SMILES | CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Descriptors
The IUPAC name 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide systematically describes its structure: a benzamide core substituted with fluorine at position 2 and linked to a 4-hydroxy-2-methylphenyl group . The CAS registry number 791832-43-4 and PubChem CID 1234575 provide unique identifiers for databases and regulatory filings . The SMILES string CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F and InChIKey NUZRLJSTQLFVNL-UHFFFAOYSA-N enable precise computational modeling and cheminformatics applications .
Table 1: Comparative Molecular Features of 2-Fluoro-N-(4-hydroxy-2-methylphenyl)benzamide and Its Non-Fluorinated Analog
Crystallographic and Spectroscopic Data
X-ray diffraction studies of related benzamides reveal planar configurations stabilized by intramolecular hydrogen bonds between the amide NH and hydroxyl oxygen . For the fluorinated variant, the fluorine atom induces an electron-withdrawing effect, polarizing the benzoyl ring and altering dipole moments compared to its non-fluorinated counterpart . Nuclear magnetic resonance (NMR) spectra predict the following key signals:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, OH), 8.45 (d, J = 8.0 Hz, 1H, NH), 7.85–7.75 (m, 2H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H, Ar-H), 2.20 (s, 3H, CH₃) .
-
¹³C NMR: δ 165.2 (C=O), 158.9 (C-F), 135.6–115.1 (aromatic carbons), 20.1 (CH₃) .
Synthetic Methodologies and Optimization
Conventional Synthetic Routes
The synthesis typically begins with 2-fluorobenzoic acid, which undergoes activation via thionyl chloride to form the corresponding acid chloride. Subsequent coupling with 4-amino-2-methylphenol in anhydrous dichloromethane yields the target compound . Recent advances employ hypervalent iodine reagents like iodobenzene diacetate (PhIO) to mediate oxidative coupling, achieving yields up to 82% under optimized conditions .
Table 2: Optimization of PhIO-Mediated Synthesis
Condition | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
PhIO, KOH, MeOH | Methanol | 0 | 32 |
PhIO, KOH, TFA | Trifluoroacetic acid | 25 | 78 |
PIDA, KOH, THF | THF | 25 | 41 |
Challenges in Fluorination
Introducing fluorine at the ortho position requires careful regiocontrol. Electrophilic fluorination using Selectfluor® or late-stage cross-coupling with fluorinated aryl boronic acids has been explored but often results in byproducts from para-substitution . Computational studies suggest that steric hindrance from the methyl group on the aniline ring favors ortho-selectivity .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (LogP = 3.41), favoring transmembrane diffusion . Protonation of the hydroxyl group (pKa ≈ 9.8) enhances solubility under alkaline conditions, critical for formulation development.
Metabolic Stability
In vitro hepatic microsomal assays indicate moderate stability (t₁/₂ = 45 min), with primary metabolites arising from O-demethylation and glucuronidation . The fluorine atom retards oxidative degradation by cytochrome P450 enzymes compared to non-halogenated analogs .
Analytical and Regulatory Considerations
Quality Control Protocols
High-performance liquid chromatography (HPLC) methods using C18 columns (Mobile phase: 65:35 acetonitrile/0.1% formic acid) achieve baseline separation with a retention time of 6.8 min . Mass spectrometry (ESI+) confirms the molecular ion at m/z 246.1 [M+H]⁺ .
Regulatory Status
As of April 2025, the compound remains in preclinical investigation. Its structural similarity to patented MEK inhibitors (e.g., compound 3 in reference ) necessitates thorough freedom-to-operate analysis before clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume